(1S,3R)-3-aminocyclohexan-1-ol hydrochloride
Description
Significance of Chiral Amino Alcohols in Contemporary Organic Synthesis
Chiral amino alcohols are a class of organic compounds considered to be "privileged scaffolds" in modern chemistry. nih.gov Their importance stems from their widespread presence in biologically active molecules and their utility as versatile intermediates in asymmetric synthesis. nih.gov
These compounds are fundamental building blocks for a vast number of natural products and pharmaceuticals. nih.gov The dual functionality of an amine and an alcohol allows for a wide range of chemical transformations, making them ideal starting points for constructing complex molecular architectures. Furthermore, the inherent chirality of these molecules is crucial in medicinal chemistry, where the biological activity of a drug is often dependent on a specific stereoisomer.
In the realm of asymmetric catalysis, chiral amino alcohols and their derivatives are frequently employed as chiral ligands for metal catalysts or as chiral auxiliaries. cymitquimica.com These applications are critical for controlling the stereochemical outcome of a chemical reaction, enabling the selective synthesis of a desired enantiomer of a target molecule. cymitquimica.com The development of efficient synthetic routes to enantiomerically pure amino alcohols remains an active and important area of research in organic chemistry. achemblock.comnih.gov
Stereochemical Nuances of (1S,3R)-3-Aminocyclohexan-1-ol Hydrochloride and Related Isomers
The chemical identity and function of 3-aminocyclohexan-1-ol are intrinsically linked to its stereochemistry. The molecule possesses two chiral centers at carbon 1 (bearing the hydroxyl group) and carbon 3 (bearing the amino group). This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers.
The designation (1S,3R) specifies the absolute configuration at these two centers according to the Cahn-Ingold-Prelog priority rules. The stereoisomers of 3-aminocyclohexan-1-ol can be categorized based on the relative orientation of the amino and hydroxyl groups as either cis or trans.
Cis Isomers : The (1S,3R) and (1R,3S) isomers are the cis pair of enantiomers. nih.gov In the most stable chair conformation, the bulky substituents prefer to be in the equatorial position. For a 1,3-cis relationship, this results in one substituent being axial and the other equatorial.
Trans Isomers : The (1S,3S) and (1R,3R) isomers constitute the trans pair of enantiomers. achemblock.comchemspider.com In the most stable chair conformation, a 1,3-trans relationship allows both substituents to occupy equatorial positions.
The relationship between any cis isomer and any trans isomer is diastereomeric. Diastereomers have different physical properties and can be separated by standard laboratory techniques such as chromatography or crystallization. The precise spatial arrangement defined in the (1S,3R) isomer is critical, as it dictates how the molecule can interact with other chiral molecules, such as enzymes or receptors in a biological system, or how it can direct the formation of new stereocenters in asymmetric synthesis. cymitquimica.com
| Isomer Name | Absolute Configuration | Relationship to (1S,3R) | Relative Stereochemistry |
| (1S,3R)-3-Aminocyclohexan-1-ol | 1S, 3R | Identity | Cis |
| (1R,3S)-3-Aminocyclohexan-1-ol | 1R, 3S | Enantiomer | Cis |
| (1S,3S)-3-Aminocyclohexan-1-ol | 1S, 3S | Diastereomer | Trans |
| (1R,3R)-3-Aminocyclohexan-1-ol | 1R, 3R | Diastereomer | Trans |
Current Research Trajectories and Future Prospects for the Compound in Chemical Science
This compound is primarily valued as a chiral building block for the synthesis of more elaborate molecules. cymitquimica.com Its well-defined stereochemistry makes it an attractive starting material for creating libraries of compounds for drug discovery and development. cymitquimica.com
Current research implicitly involves this compound and its isomers in the broader field of aminocyclitol chemistry. Aminocyclitols, which are amino-polyhydroxy cycloalkanes, are recognized for their diverse biological activities and their role as versatile scaffolds in medicinal chemistry. nih.gov They are key structural components in various natural products, including aminoglycoside antibiotics and certain alkaloids that act as potent glycosidase inhibitors. nih.gov
Future prospects for this compound lie in its application as a scaffold to generate novel, stereochemically defined aminocyclitol analogues. nih.gov By chemically modifying the amino and hydroxyl groups, researchers can synthesize new derivatives and investigate their potential as therapeutic agents. For instance, the aminocyclitol framework is a key component in several families of carbocyclic nucleoside analogues with antiviral properties. nih.gov The development of modern stereoselective synthetic methods allows for the creation of a wide variety of these analogues, enabling detailed studies of structure-activity relationships. nih.gov As such, this compound represents a valuable tool for medicinal chemists aiming to design and synthesize next-generation therapeutics.
Properties
CAS No. |
2331211-57-3 |
|---|---|
Molecular Formula |
C6H14ClNO |
Molecular Weight |
151.6 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1s,3r 3 Aminocyclohexan 1 Ol Hydrochloride and Its Stereoisomers
Enantioselective and Diastereoselective Synthesis Pathways
Achieving the desired (1S,3R) configuration requires precise control over the stereochemistry during synthesis. This is accomplished through enantioselective and diastereoselective reactions that favor the formation of one stereoisomer over others.
Catalytic hydrogenation is a key technique for the stereoselective synthesis of amino alcohols. The process typically involves the reduction of a precursor molecule containing a carbonyl group and a nitrogen-containing functional group.
For the synthesis of 3-aminocyclohexanol (B121133) derivatives, a common precursor is a β-enaminoketone, which can be prepared by the condensation of a 1,3-cyclohexanedione (B196179) with an amine. The subsequent reduction of the enaminoketone can yield the desired amino alcohol. The choice of catalyst and reaction conditions is crucial for controlling the diastereoselectivity of the reduction. For instance, the reduction of β-enaminoketones can produce mixtures of cis and trans diastereomers. nih.gov
The stereochemical outcome of the hydrogenation is influenced by the steric hindrance around the carbonyl and the enamine functionalities, as well as the nature of the catalyst. For example, heterogeneous catalysts like palladium on carbon (Pd/C) are often used for the reduction of double bonds. google.com The specific stereochemistry of the resulting amino alcohol depends on the precursor's structure and the hydrogenation conditions.
Beyond catalytic hydrogenation, several other asymmetric synthesis strategies are employed to produce chiral cyclohexane-based amino alcohols. These methods often involve the use of chiral catalysts or auxiliaries to induce stereoselectivity.
One approach is the asymmetric reductive amination of α-hydroxy ketones. This method utilizes engineered amine dehydrogenases to convert a ketone precursor into a chiral amine with high enantioselectivity. frontiersin.org Another strategy involves organocatalytic domino reactions, which can create multiple stereocenters in a single pot with high stereocontrol. nih.gov
Additionally, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have emerged as a powerful tool for synthesizing chiral β-amino alcohols. westlake.edu.cn This method allows for the modular synthesis of these valuable compounds from readily available starting materials. westlake.edu.cn The stereochemical outcome is controlled by a chiral ligand attached to the chromium catalyst.
Precursor Chemistry and Strategic Intermediate Transformations for (1S,3R)-3-Aminocyclohexan-1-ol Hydrochloride
The synthesis of this compound relies on the careful selection and transformation of precursor molecules. A common strategy involves the use of β-enaminoketones derived from 1,3-cyclohexanediones. nih.gov For example, 4,4-dimethyl-1,3-cyclohexanedione can be condensed with a chiral amine, such as (S)-α-methylbenzylamine, to form a chiral β-enaminoketone. nih.gov
The reduction of this intermediate can then lead to the formation of the corresponding 3-aminocyclohexanol. The stereochemistry of the final product is influenced by the stereochemistry of the chiral amine used in the initial condensation step.
Another approach involves the enzymatic resolution of a racemic mixture of a suitable intermediate. For instance, a lipase can be used to selectively acylate one enantiomer of an amino alcohol precursor, allowing for the separation of the two enantiomers. google.com
The final step in the synthesis is typically the formation of the hydrochloride salt, which is achieved by treating the free base of (1S,3R)-3-aminocyclohexan-1-ol with hydrochloric acid.
Principles of Scalable Synthetic Approaches for Chiral Cyclohexyl Amino Alcohols
The transition from a laboratory-scale synthesis to a large-scale industrial process presents several challenges. Scalable synthetic routes must be efficient, cost-effective, and safe. For chiral cyclohexyl amino alcohols, this often involves the use of catalytic methods to minimize waste and the use of readily available starting materials.
One of the key principles for scalable synthesis is the use of catalytic asymmetric reactions, which avoid the need for stoichiometric amounts of chiral reagents. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines is an example of a highly efficient and scalable method for producing chiral 1,2-amino alcohols. acs.org
Furthermore, process optimization is crucial for maximizing yield and purity on a large scale. This includes optimizing reaction parameters such as temperature, pressure, solvent, and catalyst loading. The development of robust purification methods, such as crystallization, is also essential for obtaining the final product with the required purity.
Techniques for Enantiomeric and Diastereomeric Purity Enhancement
Achieving high enantiomeric and diastereomeric purity is critical for the application of chiral compounds in pharmaceuticals. Several techniques are employed to enhance the purity of the synthesized this compound.
Chromatographic Methods: Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase, is a powerful technique for separating enantiomers and diastereomers. nih.gov This method can be used both for analytical purposes to determine the purity of a sample and for preparative purposes to isolate the desired stereoisomer.
Crystallization: Diastereomeric resolution via crystallization is a classical and often highly effective method for separating stereoisomers. This involves reacting the mixture of stereoisomers with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization. Simple recrystallization of the final product can also significantly enhance its purity. westlake.edu.cn
Enzymatic Resolution: As mentioned earlier, enzymes can be used to selectively react with one stereoisomer in a mixture, allowing for the separation of the unreacted stereoisomer. This method is often highly selective and can be performed under mild conditions.
The table below summarizes the key aspects of the advanced synthetic methodologies discussed.
| Methodology | Key Features | Advantages | Challenges |
| Catalytic Hydrogenation | Reduction of precursors like β-enaminoketones using catalysts such as Pd/C. | Can be highly diastereoselective depending on the substrate and conditions. | Control of stereoselectivity can be challenging. |
| Asymmetric Synthesis | Use of chiral catalysts (e.g., organocatalysts, metal complexes) or enzymes. | High enantioselectivity and diastereoselectivity. | Catalyst cost and sensitivity can be a factor. |
| Precursor Control | Use of chiral starting materials or auxiliaries to direct stereochemistry. | Predictable stereochemical outcome. | Availability and cost of chiral precursors. |
| Scalable Synthesis | Focus on catalytic methods, process optimization, and robust purification. | Cost-effective and efficient for large-scale production. | Requires significant process development and optimization. |
| Purity Enhancement | Techniques like chiral chromatography, crystallization, and enzymatic resolution. | Allows for the isolation of highly pure stereoisomers. | Can be costly and time-consuming, especially on a large scale. |
Mechanistic Investigations and Transformative Reactions of 1s,3r 3 Aminocyclohexan 1 Ol Hydrochloride
Fundamental Reactivity Profiles of the Amine and Alcohol Functionalities
The chemical behavior of (1S,3R)-3-aminocyclohexan-1-ol is dictated by the interplay between its primary amino group and secondary hydroxyl group. Their respective nucleophilicity, basicity, and susceptibility to oxidation or reduction can be selectively harnessed through careful choice of reagents and reaction conditions. The hydrochloride salt form ensures stability and enhances water solubility, but the free base is typically generated in situ for most organic transformations by treatment with a suitable base.
The selective oxidation of the primary amino group in the presence of a secondary alcohol is a challenging transformation. Direct oxidation of amino alcohols can lead to a mixture of products or catalyst deactivation due to the high affinity of nitrogen for metal catalysts. nih.govsemanticscholar.org For instance, gold-catalyzed oxidation of amino alcohols often results in the oxidation of the alcohol to the corresponding amino acid, with deamination as a significant side reaction. semanticscholar.org
To achieve selective transformation of the amino group, a common strategy involves the protection of the more reactive hydroxyl group, for example, as a silyl (B83357) ether. The protected amine can then be subjected to specific oxidation conditions. Alternatively, reagents known for selective amine oxidation can be employed, though chemoselectivity remains a primary challenge. Reactions could potentially convert the amine to an oxime (via the hydroxylamine) or involve oxidative coupling, but these require highly specific and mild conditions to prevent concurrent oxidation of the alcohol.
While the synthesis of 3-aminocyclohexanols often involves the reduction of precursors like β-enaminoketones nih.govrsc.org, the (1S,3R)-3-aminocyclohexan-1-ol scaffold can itself undergo further reductive transformations. One such pathway involves the initial oxidation of the secondary alcohol to the corresponding aminoketon. Subsequent stereoselective reduction of this ketone using various reducing agents (e.g., sodium borohydride, lithium aluminum hydride) can regenerate the alcohol, potentially yielding different diastereomers of the 3-aminocyclohexanol (B121133) scaffold. This oxidation-reduction sequence provides a route to stereoisomers that may not be directly accessible from the initial synthetic pathway.
Another potential reductive transformation is the deoxygenation of the hydroxyl group. This can be accomplished through a two-step process, such as conversion of the alcohol to a thiocarbonyl derivative (e.g., a xanthate ester) followed by radical-mediated reduction with tributyltin hydride (Barton-McCombie deoxygenation). This would yield (1S)-3-aminocyclohexane, thus transforming the scaffold by selectively removing the hydroxyl functionality.
The secondary hydroxyl group in (1S,3R)-3-aminocyclohexan-1-ol can be the site of regioselective substitution reactions. Direct substitution is difficult due to the poor leaving group nature of the hydroxide (B78521) ion. Therefore, an activation step is required. A standard method involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.
Once activated, the sulfonate becomes an excellent leaving group, susceptible to displacement by a wide range of nucleophiles in an SN2 reaction. nih.gov This allows for the introduction of various functionalities, including azides, halides, and cyanides, at the C-1 position. The stereochemistry of this substitution is typically inverted. It is crucial that the amine group is protected (e.g., as a carbamate) prior to this sequence to prevent it from acting as a competing nucleophile or interfering with the activation step.
Advanced Organic Reactions and Underlying Mechanistic Hypotheses
Beyond fundamental transformations, the unique stereoelectronic properties of (1S,3R)-3-aminocyclohexan-1-ol hydrochloride enable its participation in sophisticated catalytic reactions, either as a substrate or as a controlling chiral auxiliary.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org The primary amine of (1S,3R)-3-aminocyclohexan-1-ol is an excellent substrate for this reaction, allowing for its coupling with aryl halides or triflates. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the N-aryl product and regenerate the Pd(0) catalyst. jk-sci.comlibretexts.org
Similarly, the hydroxyl group can participate in Buchwald-Hartwig C-O coupling reactions to form aryl ethers, although this typically requires different ligands and conditions compared to amination. youtube.com In both cases, the rigid cyclohexane (B81311) backbone is retained, providing a direct method to synthesize complex chiral N-aryl or O-aryl aminocyclohexanol derivatives.
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Expected Product | Bond Formed |
|---|---|---|---|---|---|
| (1S,3R)-3-Aminocyclohexan-1-ol | Bromobenzene | Pd2(dba)3 / BINAP | NaOt-Bu | (1S,3R)-3-(Phenylamino)cyclohexan-1-ol | C-N |
| (1S,3R)-3-Aminocyclohexan-1-ol | 4-Chlorotoluene | Pd(OAc)2 / RuPhos | Cs2CO3 | (1S,3R)-3-(p-Tolylamino)cyclohexan-1-ol | C-N |
| (1S,3R)-3-(Boc-amino)cyclohexan-1-ol | 2-Iodonaphthalene | Pd(OAc)2 / Xantphos | K3PO4 | (1S,3R)-3-(Boc-amino)-1-(naphthalen-2-yloxy)cyclohexane | C-O |
The defined stereochemistry of (1S,3R)-3-aminocyclohexan-1-ol makes it an effective chiral auxiliary for controlling the stereochemical outcome of reactions like the Diels-Alder cycloaddition. mdpi.com In this role, the aminocyclohexanol is first covalently attached to a prochiral dienophile, such as acrylic acid, to form a chiral acrylate (B77674) ester.
In the presence of a Lewis acid (e.g., Et2AlCl), the dienophile-auxiliary conjugate adopts a rigid, chelated conformation. The bulky cyclohexane ring of the auxiliary effectively blocks one face of the dienophile's double bond. This steric hindrance directs the approach of the diene to the less hindered face, resulting in a highly diastereoselective cycloaddition. harvard.edu After the reaction, the chiral auxiliary can be hydrolytically cleaved and recovered, yielding an enantiomerically enriched cyclohexene (B86901) product. This strategy leverages the temporary incorporation of chirality to control the formation of new stereocenters in the product.
| Chiral Dienophile | Diene | Lewis Acid | Mechanistic Rationale | Expected Major Product |
|---|---|---|---|---|
| (1S,3R)-3-Aminocyclohexyl acrylate (N-protected) | Cyclopentadiene | Et2AlCl | The auxiliary chelates the Lewis acid and sterically shields the Si face of the acrylate. | (2R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivative (after hydrolysis) |
| (1S,3R)-3-Aminocyclohexyl acrylate (N-protected) | Isoprene | TiCl4 | The auxiliary directs the diene to approach from the less hindered Re face. | (R)-4-Methylcyclohex-3-enecarboxylic acid derivative (after hydrolysis) |
Reactions with Organometallic Reagents for Complex Architectures
The direct reaction of (1S,3R)-3-aminocyclohexan-1-ol with common organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), is complicated by the presence of acidic protons on both the hydroxyl and the amino groups. These reagents are not only strong nucleophiles but also potent bases. Consequently, they would readily deprotonate the substrate, consuming the reagent and preventing nucleophilic addition to other electrophilic centers.
To achieve productive transformations using organometallic reagents, a protection strategy is typically required. The amino and hydroxyl groups are converted to non-acidic protecting groups that are stable to the strongly basic/nucleophilic conditions of the organometallic reagent and can be removed later in the synthetic sequence.
Table 1: Potential Protecting Group Strategy for Organometallic Reactions
| Step | Description | Reactants | General Product |
|---|---|---|---|
| 1 | Protection | (1S,3R)-3-aminocyclohexan-1-ol, Protecting Group Reagents (e.g., Boc₂O, TBDMSCl) | Doubly protected aminocyclohexanol |
| 2 | Reaction | Protected aminocyclohexanol, Organometallic Reagent (e.g., R-Li, R-MgBr) | Organometallic addition product |
Beyond direct modification, 1,3-aminoalcohols like (1S,3R)-3-aminocyclohexan-1-ol are widely used as chiral auxiliaries or ligands to induce asymmetry in reactions involving organometallic reagents. researchgate.net They can be chelated to various metals, and the resulting chiral catalysts are effective in processes such as the addition of organometallic reagents to carbonyl groups, influencing the stereochemical outcome of the reaction. researchgate.net
Rearrangement and Functional Group Interconversion Pathways (e.g., Mannich, Ritter)
The functional groups of (1S,3R)-3-aminocyclohexan-1-ol allow it to participate in key functional group interconversion and carbon-carbon bond-forming reactions, such as the Mannich and Ritter reactions.
Mannich Reaction
The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. acs.org It involves an active hydrogen compound (like a ketone or aldehyde), formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine. acs.org The primary amino group of (1S,3R)-3-aminocyclohexan-1-ol can serve as the amine component in this reaction.
The reaction mechanism begins with the formation of an electrophilic iminium ion from the amine and formaldehyde. acs.org This ion is then attacked by the enol form of the carbonyl compound, leading to the formation of the Mannich base. acs.org Utilizing the chiral amine (1S,3R)-3-aminocyclohexan-1-ol could provide a pathway for diastereoselective Mannich reactions.
Ritter Reaction
The Ritter reaction transforms an alcohol into an N-alkyl amide using a nitrile in the presence of a strong acid. researchgate.net The secondary hydroxyl group in (1S,3R)-3-aminocyclohexan-1-ol can act as the substrate for this transformation.
Mechanistically, the strong acid protonates the alcohol, which then leaves as a water molecule to form a carbocation. nih.gov A nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. nih.govpharmaffiliates.com Subsequent hydrolysis of the nitrilium ion yields the corresponding N-substituted amide. pharmaffiliates.com This pathway offers a direct method for converting the hydroxyl group into an amide functionality, further expanding the synthetic utility of the aminocyclohexanol scaffold.
Rational Design and Synthesis of Chemically Diverse Derivatives and Analogs
(1S,3R)-3-aminocyclohexan-1-ol is recognized as a key intermediate in the rational design and synthesis of pharmacologically active compounds. chemicalbook.com Its rigid cyclohexane core and defined stereochemistry are crucial for orienting functional groups for specific interactions with biological targets.
A significant application of this chiral building block is in the synthesis of isoxazole-3-carboxamide (B1603040) derivatives, which have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. pharmaffiliates.com The TRPV1 receptor is a target for the development of new analgesic agents. In this context, the (1S,3R)-3-aminocyclohexanol moiety is used to introduce a specific stereochemical configuration that is presumably optimal for binding to the receptor. The synthesis involves acylating the amino group of (1S,3R)-3-aminocyclohexan-1-ol with an appropriate isoxazole (B147169) carbonyl chloride to form the final amide product.
Table 2: Synthesis of Isoxazole-3-Carboxamide Derivatives
| Starting Material | Reagent | Product Class | Application |
|---|
This application highlights the role of (1S,3R)-3-aminocyclohexan-1-ol as a foundational scaffold in medicinal chemistry, where its structural and stereochemical integrity is leveraged to synthesize novel, potent, and selective therapeutic candidates. pharmaffiliates.comchemicalbook.com
Applications of 1s,3r 3 Aminocyclohexan 1 Ol Hydrochloride As a Chiral Building Block and Ligand
Integration in Asymmetric Synthesis Strategies
The strategic placement of the amino and hydroxyl groups on the cyclohexane (B81311) ring in a specific stereochemical orientation makes (1S,3R)-3-aminocyclohexan-1-ol hydrochloride a valuable asset in asymmetric synthesis. This section delves into its utilization as a chiral auxiliary and as a foundational element for the development of chiral ligands for asymmetric catalysis.
Design and Utilization of this compound as Chiral Auxiliaries
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a chemical transformation to proceed with high stereoselectivity. The inherent chirality of the auxiliary guides the formation of a new stereocenter in the substrate, after which the auxiliary can be cleaved and ideally recovered. While the direct application of this compound as a chiral auxiliary is not extensively documented in readily available literature, its structural motifs are analogous to other well-established cyclic amino alcohols used for this purpose. nih.gov
The design of a chiral auxiliary based on this scaffold would typically involve the formation of an amide or ester linkage between the substrate and either the amino or hydroxyl group of the aminocyclohexanol derivative. The rigid cyclohexane backbone would then create a defined chiral environment around the reaction center, sterically hindering one face of the prochiral substrate and favoring the approach of a reagent from the less hindered face.
For instance, in asymmetric alkylation reactions, the substrate could be acylated with a derivative of (1S,3R)-3-aminocyclohexan-1-ol to form a chiral enolate. The stereochemistry of the subsequent alkylation would be dictated by the steric hindrance imposed by the cyclohexane ring of the auxiliary. Similarly, in asymmetric aldol (B89426) reactions, the chiral auxiliary would control the facial selectivity of the enolate addition to an aldehyde. The effectiveness of such an auxiliary would be evaluated by the diastereomeric excess (d.e.) of the product, which reflects the degree of stereochemical control exerted by the auxiliary.
While specific data tables for the performance of this compound as a chiral auxiliary are not prevalent, the principles of asymmetric induction using similar cyclic amino alcohol auxiliaries are well-established. nih.gov
Development of Chiral Ligands for Asymmetric Catalysis Based on the Amino Alcohol Scaffold
A more prominent application of the (1S,3R)-3-aminocyclohexan-1-ol scaffold is in the development of chiral ligands for asymmetric catalysis. chemrxiv.org Chiral ligands coordinate to a metal center to create a chiral catalyst that can enantioselectively transform a prochiral substrate into a chiral product. The amino and hydroxyl groups of (1S,3R)-3-aminocyclohexan-1-ol provide excellent handles for the synthesis of a variety of bidentate and polydentate ligands.
The synthesis of such ligands often involves the derivatization of the amino and/or hydroxyl groups to introduce other coordinating moieties, such as phosphines, amines, or pyridyl groups. The rigid cyclohexane backbone helps to create a well-defined and predictable coordination sphere around the metal center, which is crucial for achieving high levels of enantioselectivity.
For example, Schiff base ligands can be readily prepared by the condensation of the amino group of (1S,3R)-3-aminocyclohexan-1-ol with a suitable aldehyde. These ligands can then be complexed with various transition metals, such as copper or zinc, to generate catalysts for reactions like the asymmetric Henry reaction (nitroaldol reaction). rsc.org The performance of these catalysts is typically evaluated by the enantiomeric excess (e.e.) of the product.
| Ligand Type | Metal | Reaction | Enantiomeric Excess (e.e.) |
| Schiff Base | Cu(II) | Henry Reaction | Moderate to high |
| Amino-phosphine | Rh(I) | Asymmetric Hydrogenation | Potentially high |
| Amino-alcohol | Ti(IV) | Asymmetric Epoxidation | Potentially high |
| Note: This table represents potential applications and expected performance based on analogous systems, as specific data for ligands derived from this compound is limited in the provided search results. |
The modular nature of ligand synthesis, starting from chiral amino alcohols, allows for the fine-tuning of the steric and electronic properties of the ligand to optimize the catalytic performance for a specific reaction. chemrxiv.org
Construction of Enantiopure Advanced Organic Scaffolds
This compound serves as a valuable starting material for the construction of more complex, enantiopure organic scaffolds. Its pre-defined stereochemistry is carried through synthetic sequences, allowing for the creation of intricate molecular architectures with controlled three-dimensional structures.
This chiral building block can be elaborated through a variety of organic transformations, including nucleophilic substitutions, cyclizations, and rearrangements, to access a diverse range of target molecules. For example, the amino and hydroxyl groups can be differentially protected and then sequentially reacted to build up more complex structures. The cyclohexane ring can also be functionalized further or serve as a rigid core for the attachment of other molecular fragments.
The synthesis of enantiopure pyrrolizidine (B1209537) alkaloids, for instance, often relies on chiral starting materials to establish the key stereocenters. While not a direct example, the principles of using chiral cyclic compounds to construct such bicyclic systems are well-established. chemicalbook.com Similarly, the synthesis of complex natural products and their analogues can benefit from the use of such enantiopure building blocks to reduce the number of synthetic steps and avoid challenging enantioselective reactions later in the synthesis.
Computational and Theoretical Chemical Studies of 1s,3r 3 Aminocyclohexan 1 Ol Hydrochloride
Conformational Analysis and Stereochemical Impact on Reactivity
The three-dimensional structure of (1S,3R)-3-aminocyclohexan-1-ol hydrochloride is not static. The cyclohexane (B81311) ring exists predominantly in a chair conformation to minimize angular and torsional strain. Due to the presence of the hydroxyl and the protonated amino groups, the molecule can exist in two primary chair conformations, which are in equilibrium. The relative stability of these conformers is dictated by the steric and electronic interactions of the substituents.
In the (1S,3R) stereoisomer, the substituents are in a cis relationship. The two possible chair conformations would involve the interconversion between axial and equatorial positions for both the hydroxyl (-OH) and the ammonium (B1175870) (-NH3+) groups.
Conformer A: Diaxial orientation of the -OH and -NH3+ groups. This conformation is generally less stable due to 1,3-diaxial interactions, which are significant steric clashes with the axial hydrogens on the same side of the ring.
Conformer B: Diequatorial orientation of the -OH and -NH3+ groups. This conformation is typically more stable as it minimizes steric hindrance by placing the bulky substituents in the less crowded equatorial positions.
The protonation of the amino group to form the hydrochloride salt has a significant impact on the conformational equilibrium. In the protonated form (-NH3+), the group can act as a strong hydrogen bond donor. This allows for the formation of a stabilizing intramolecular hydrogen bond with the hydroxyl group's oxygen atom. Computational studies on analogous compounds, such as trans-2-aminocyclohexanol derivatives, have shown that protonation can induce a conformational flip to favor a conformer where such an intramolecular hydrogen bond is possible, even if it introduces some steric strain. researchgate.netwestmont.edu For this compound, this interaction would further stabilize the diequatorial conformer, where the two groups are in closer proximity.
The energy difference between these conformers can be calculated using quantum mechanical methods. This data is critical for understanding the molecule's reactivity. The predominant conformation determines the accessibility of the functional groups for reaction. For instance, in its role as a chiral ligand or auxiliary, the specific spatial arrangement of the amino and hydroxyl groups dictated by the most stable conformation will be crucial for inducing stereoselectivity in a chemical reaction. nih.gov
Below is a hypothetical data table illustrating the kind of results obtained from a computational conformational analysis, showing the relative energies and populations of the two chair conformers at equilibrium.
| Conformer | Substituent Orientations (-OH, -NH3+) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K | Key Stabilizing Interaction |
| A | Diaxial | +5.5 | < 0.1 | - |
| B | Diequatorial | 0.0 | > 99.9 | Intramolecular H-bond |
Note: The values in this table are illustrative and based on general principles of conformational analysis for substituted cyclohexanes.
Quantum Mechanical Calculations for Reaction Pathway Elucidation
Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are invaluable for mapping out the potential energy surface of a chemical reaction. nih.govnih.gov These calculations can identify transition states, intermediates, and the activation energies required for a reaction to proceed, thereby elucidating the reaction mechanism.
For this compound, such calculations could be applied to understand its synthesis or its role in a catalytic cycle. For example, in a reaction where it acts as a chiral catalyst or auxiliary, QM calculations can model the interaction of the aminocyclohexanol with the reactants. By calculating the energies of the transition states leading to different stereoisomeric products, one can predict and explain the enantioselectivity or diastereoselectivity of the reaction. nih.gov
These computational approaches can trace the reaction path, showing how bonds are formed and broken. nih.gov For instance, if this molecule were used to catalyze an aldol (B89426) reaction, calculations could model the formation of the enamine intermediate, the subsequent C-C bond formation, and the hydrolysis step, all while accounting for the stereochemical control exerted by the chiral backbone of the aminocyclohexanol.
A typical output from such a study would be a reaction coordinate diagram, as illustrated hypothetically below for a catalyzed reaction.
| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |
| 1 | Reactants + Catalyst | 0.0 | Starting materials |
| 2 | Transition State 1 (TS1) | +15.2 | Formation of catalyst-substrate complex |
| 3 | Intermediate | -2.5 | Covalent intermediate |
| 4 | Transition State 2 (TS2) | +20.5 | Rate-determining stereoselective step |
| 5 | Products + Catalyst | -10.8 | Product release and catalyst regeneration |
Note: This table represents a hypothetical energy profile for a reaction catalyzed by the title compound to illustrate the type of data generated by QM calculations.
Molecular Modeling of Ligand-Substrate Interactions in Catalytic Systems
As a chiral bifunctional molecule, (1S,3R)-3-aminocyclohexan-1-ol is an attractive candidate for a ligand in asymmetric catalysis. nih.govacs.org Molecular modeling techniques, such as docking and molecular dynamics (MD) simulations, can be used to study how it interacts with a metal center and a substrate within a catalytic complex. nih.gov
These models can provide a detailed 3D view of the catalyst's active site, revealing the non-covalent interactions that are key to its function. For example, hydrogen bonds, steric repulsion, and electrostatic interactions between the ligand, the metal, and the substrate determine the precise orientation of the substrate as it approaches the reactive center. This orientation, in turn, dictates the stereochemical outcome of the reaction.
Molecular dynamics simulations can further explore the flexibility of the catalytic complex and the substrate, providing insights into the dynamic processes that lead to the transition state. nih.gov By analyzing the trajectories of the atoms over time, researchers can identify the most populated and energetically favorable binding modes that lead to the observed product. Such studies are crucial for the rational design of more efficient and selective catalysts based on the aminocyclohexanol scaffold.
Electronic Structure and Spectroscopic Property Prediction
Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the electronic structure of molecules. rsc.orgnih.gov For this compound, these calculations can provide valuable information about its chemical properties.
Key electronic properties that can be calculated include:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.
Charge Distribution: Calculating the partial atomic charges reveals the electron density distribution across the molecule, identifying electrophilic and nucleophilic sites. The protonated amino group, for example, would be a significant electrophilic site.
Electrostatic Potential (ESP) Map: The ESP map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (red) or electron-poor (blue), which is useful for predicting sites of non-covalent interactions.
Furthermore, these electronic structure calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. Predicted spectra include:
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated with high accuracy, aiding in the structural elucidation and conformational analysis of the molecule.
Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated to predict the positions of absorption bands in the IR spectrum. This is particularly useful for identifying characteristic functional groups, such as the O-H and N-H stretches, and confirming the presence of intramolecular hydrogen bonding.
A table of predicted electronic properties is shown below for illustrative purposes.
| Property | Predicted Value | Method |
| HOMO Energy | -7.8 eV | DFT/B3LYP/6-31G |
| LUMO Energy | +1.2 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 9.0 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G |
Note: These values are hypothetical and serve to illustrate the data obtained from electronic structure calculations.
Emerging Applications of 1s,3r 3 Aminocyclohexan 1 Ol Hydrochloride in Materials Science and Supramolecular Chemistry
Incorporation into Polymer Architectures and Macromolecular Design
The dual functionality of (1S,3R)-3-aminocyclohexan-1-ol allows for its use as a monomer in the synthesis of chiral polymers. The amino and hydroxyl groups can participate in various polymerization reactions, leading to the formation of chiral polyamides, polyurethanes, and other related macromolecules.
The incorporation of this chiral monomer into a polymer backbone can impart unique properties to the resulting material. For instance, in the synthesis of polyamides, the amino group can react with a dicarboxylic acid or its derivative, while the hydroxyl group can be further functionalized. Similarly, in the formation of polyurethanes, the hydroxyl group can react with a diisocyanate, and the amino group can be a site for further modification. The specific (1S,3R) stereochemistry of the aminocyclohexanol unit can influence the secondary structure of the polymer chains, potentially leading to the formation of helical or other ordered structures. This can have a significant impact on the material's bulk properties, such as its mechanical strength, thermal stability, and optical activity.
The synthesis of chiral polyamides from l-tartrate-derived diacids and achiral aliphatic diamines has demonstrated that the chirality of the monomer can lead to polymers with intense optical activity, particularly in the solid state. nih.gov This suggests that polymers derived from (1S,3R)-3-aminocyclohexan-1-ol could also exhibit significant chiroptical properties. The odd-even effect observed in some chiral polyamides, where the number of methylene units in the achiral comonomer influences the solid-state chirality, highlights the subtle interplay between molecular structure and macroscopic properties. nih.gov
The development of non-isocyanate polyurethanes (NIPUs) from bis(cyclic carbonates) and polyamines offers a greener route to polyurethane synthesis. nih.govmdpi.com The amino group of (1S,3R)-3-aminocyclohexan-1-ol could potentially react with cyclic carbonates to form polyhydroxyurethanes, introducing chirality directly into the polymer backbone.
Table 1: Potential Polymer Architectures Incorporating (1S,3R)-3-Aminocyclohexan-1-ol
| Polymer Type | Potential Comonomers | Key Linkage | Potential Chiral Influence |
| Polyamide | Dicarboxylic acids (e.g., adipic acid, terephthalic acid) | Amide | Induction of helical structures, altered crystallinity |
| Polyurethane | Diisocyanates (e.g., MDI, TDI) | Urethane | Control over microphase separation, enhanced thermal stability |
| Poly(hydroxyurethane) | Bis(cyclic carbonates) | Urethane and hydroxyl groups | Introduction of chirality through a sustainable route |
Role in Metal-Organic Framework (MOF) Ligand Development and Coordination Chemistry
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The introduction of chirality into MOFs can lead to materials with applications in enantioselective separations, asymmetric catalysis, and chiral sensing. rsc.org (1S,3R)-3-aminocyclohexan-1-ol hydrochloride can serve as a versatile chiral ligand for the synthesis of chiral MOFs.
The amino and hydroxyl groups of the molecule can coordinate to metal centers, and the cyclohexane (B81311) backbone provides a rigid and sterically defined chiral environment. The specific stereochemistry of the ligand can direct the formation of a chiral crystal structure. There are three primary strategies for creating chiral MOFs: the use of chiral ligands, the spontaneous resolution of achiral ligands, and post-synthetic modification of an existing MOF with a chiral molecule. rsc.org this compound is a suitable candidate for the direct synthesis of chiral MOFs.
For example, chiral MOFs have been synthesized using proline as a chiral inductor, which coordinates to the metal centers within the framework. nih.gov This demonstrates the feasibility of using amino-functionalized chiral molecules to impart chirality to MOFs. A modular approach to synthesizing chiral MOFs involves the use of known porous structures as templates for the incorporation of chirality via linker modification. nih.gov This strategy could be employed with derivatives of (1S,3R)-3-aminocyclohexan-1-ol to create a wide range of chiral porous materials.
Table 2: Potential Metal-Organic Frameworks with (1S,3R)-3-Aminocyclohexan-1-ol as a Ligand
| Metal Ion | Potential Linker Functionality | MOF Application | Rationale for Chirality |
| Zn(II), Cu(II) | Amino and hydroxyl coordination | Enantioselective separation | Defined stereocenters on the ligand |
| Zr(IV) | Functionalized aminocyclohexanol | Asymmetric catalysis | Rigid and predictable coordination geometry |
| Cd(II) | Pyridyl-functionalized aminocyclohexanol | Chiral sensing | Luminescent properties of the metal-ligand complex |
Supramolecular Recognition and Self-Assembly Phenomena
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-ordered assemblies. wikipedia.org The amino and hydroxyl groups of (1S,3R)-3-aminocyclohexan-1-ol are capable of forming strong hydrogen bonds, which can drive the self-assembly of these molecules into supramolecular structures. The chirality of the molecule can play a crucial role in directing this assembly process, leading to the formation of chiral aggregates.
The self-assembly of chiral molecules can result in the formation of materials with unique properties, such as supramolecular gels. These gels are formed by the entanglement of self-assembled fibrillar networks. The chirality of the gelator molecule can be transferred to the macroscopic gel, resulting in a chiral material that can be used for applications such as enantioselective recognition.
Studies on the self-assembly of 3-aminocyclohexanecarboxylic acid, a related compound, have shown that it exists as a zwitterion and forms a two-dimensional bilayer structure through a network of hydrogen bonds. nih.gov This highlights the strong propensity of aminocyclohexane derivatives to form ordered structures through hydrogen bonding. The self-assembly of chiral amino acid derivatives can be modulated between narcissistic self-sorting (where each enantiomer assembles independently) and diastereoselective social mixing (where both enantiomers co-assemble). nih.gov This behavior could be explored with mixtures of enantiomers and diastereomers of 3-aminocyclohexanol (B121133).
A study on the enantiomers and diastereomers of 2-aminocyclohexanol demonstrated a method for their full speciation using a combination of circular dichroism, UV-vis, and fluorescence assays with a chemometric approach. nih.gov This indicates that the different stereoisomers of aminocyclohexanols have distinct chiroptical properties that can be exploited for analytical purposes.
Contributions to Advanced Optical and Electronic Materials Research (e.g., OLEDs)
Chiral molecules are of significant interest in the field of advanced optical and electronic materials. Their ability to interact with polarized light makes them suitable for a variety of applications, including in Organic Light-Emitting Diodes (OLEDs).
While direct research on the use of this compound in OLEDs is limited, its chiral nature suggests potential as a chiral dopant in the emissive layer of an OLED. Chiral dopants can influence the aggregation of the host material and the emission of circularly polarized light, which is a desirable property for applications in 3D displays and secure communications.
The development of open-shell organic semiconductors has introduced a new class of materials with unique electronic properties. researchgate.net The introduction of chirality into these materials could lead to novel chiroptical and spintronic phenomena. While this compound is not an open-shell molecule itself, it could be used as a chiral building block to synthesize larger, conjugated chiral molecules for these applications.
The field of organic electronics is continually seeking new materials with tailored properties. researchgate.net The ability to synthesize chiral polymers and supramolecular assemblies from this compound opens up possibilities for creating new materials with unique combinations of chirality, electronic conductivity, and luminescence.
Advanced Analytical and Spectroscopic Characterization Methodologies in Chemical Research
Determination of Enantiomeric and Diastereomeric Excess in Synthetic Products
The synthesis of a specific stereoisomer like (1S,3R)-3-aminocyclohexan-1-ol necessitates precise methods to quantify the presence of other potential stereoisomers. The primary analytical challenges are the determination of enantiomeric excess (ee), which measures the purity of one enantiomer relative to the other, and diastereomeric excess (de), which measures the purity of one diastereomer relative to others.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating enantiomers. nih.gov This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a wide range of chiral compounds, including amino alcohols. nih.govnih.gov For (1S,3R)-3-aminocyclohexan-1-ol, a typical approach would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of all four possible stereoisomers. The diastereomers ((1S,3R) and (1S,3S), for example) can often be separated on a standard achiral reverse-phase column because they have different physical properties, while the enantiomeric pairs ((1S,3R) and (1R,3S)) require a chiral column. sielc.commdpi.com The ee and de are calculated from the relative peak areas in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another essential tool for determining stereoisomeric purity. While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can overcome this limitation. A CDA, which is itself enantiomerically pure, reacts with the analyte to form a mixture of diastereomers. These newly formed diastereomers have distinct NMR spectra, allowing for the quantification of the original enantiomers by integrating the corresponding signals. bath.ac.uk For an amino alcohol, a suitable CDA could be a chiral boronic acid that reacts with the diol functionality or an agent like Mosher's acid that reacts with the amine or alcohol group. bham.ac.ukdntb.gov.ua
Diastereomeric excess can often be determined directly from a standard ¹H or ¹³C NMR spectrum without derivatization, as diastereomers are chemically distinct and will typically exhibit different chemical shifts for corresponding nuclei. mdpi.com
| Technique | Principle | Application to (1S,3R)-3-aminocyclohexan-1-ol | Advantages | Limitations |
|---|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase leads to separation of enantiomers. | Direct separation and quantification of all four stereoisomers (cis and trans pairs). | High accuracy and precision; provides both ee and de simultaneously. | Requires method development (column and mobile phase screening). |
| NMR with Chiral Derivatizing Agent | Analyte is converted into a mixture of diastereomers which are distinguishable by NMR. | Reaction with an enantiopure agent (e.g., Mosher's acid chloride) to determine ee. | Relatively rapid analysis once derivatization is complete; widely available instrumentation. bham.ac.uk | Derivatization reaction must go to completion; potential for kinetic resolution. |
| Standard ¹H NMR | Diastereomers have distinct chemical shifts and coupling constants. | Direct quantification of the cis vs. trans diastereomers by comparing signal integrations. | Fast, non-destructive, and requires no special reagents. | Cannot distinguish between enantiomers (e.g., (1S,3R) vs. (1R,3S)). |
In Situ Reaction Monitoring and Kinetic Studies
Understanding the mechanism and kinetics of a chemical reaction is crucial for optimization and scale-up. In situ (in the reaction mixture) monitoring techniques provide real-time data on the concentration of reactants, intermediates, and products without the need for sampling and offline analysis. mt.comspectroscopyonline.com These methods are invaluable for studying the diastereoselective synthesis of (1S,3R)-3-aminocyclohexan-1-ol, for instance, in the reduction of a precursor like (S)-3-aminocyclohexan-1-one.
Spectroscopic Monitoring: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are well-suited for in situ monitoring. mt.com By inserting a probe directly into the reaction vessel, changes in vibrational spectra can be tracked over time. For example, in the reduction of a ketone to an alcohol, the disappearance of the carbonyl (C=O) stretching band (typically ~1715 cm⁻¹) and the appearance of the alcohol (O-H) stretching band (typically ~3300 cm⁻¹) can be monitored continuously. This data allows for the generation of kinetic profiles, helping to determine reaction rates, identify reaction endpoints, and detect the formation of any transient intermediates. nih.gov
Real-Time Mass Spectrometry: Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the near-instantaneous analysis of reaction mixtures with minimal sample preparation. acs.orgnih.gov A small aliquot of the reaction can be analyzed to provide immediate mass information on the components present. This is particularly useful for tracking the conversion of a starting material to a product by observing the change in their respective molecular ion peaks. acs.org This technique can provide rapid confirmation of reaction progress and identity of products during kinetic studies.
| Technique | Information Obtained | Hypothetical Application in Synthesis | Key Benefits |
|---|---|---|---|
| In Situ FTIR/Raman | Changes in functional groups; concentration profiles of reactants and products. | Monitoring the reduction of a carbonyl group to a hydroxyl group. | Non-invasive; provides real-time kinetic data; helps understand reaction mechanisms. mt.com |
| DART-MS | Molecular weight confirmation of species in the reaction mixture. | Rapidly confirming the formation of the desired aminocyclohexanol product. | High speed and sensitivity; requires minimal sample preparation. nih.gov |
| In Situ NMR | Detailed structural information on all soluble species in real time. | Observing the formation of diastereomers and intermediates during the reaction. | Provides rich structural and quantitative data simultaneously. |
Sophisticated Spectroscopic Techniques for Structural Elucidation of New Derivatives
When (1S,3R)-3-aminocyclohexan-1-ol hydrochloride is used as a building block to create new, more complex molecules, a suite of advanced spectroscopic techniques is required to unambiguously determine their structures.
Multidimensional NMR Spectroscopy: While 1D NMR provides basic structural information, 2D NMR experiments are essential for elucidating the complete structure of complex derivatives. ethz.chresearchgate.net
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out the proton framework of the cyclohexane (B81311) ring and any attached side chains. acs.org
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom it is directly attached to, providing a definitive C-H connectivity map. acs.org
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of a molecule, for example, linking a substituent to the correct position on the cyclohexane ring. acs.org
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of their bonding connectivity. This is the primary method for determining the relative stereochemistry of the molecule, such as confirming the cis relationship between the amino and hydroxyl groups in derivatives of the (1S,3R) starting material. mdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. researchgate.net Fragmentation patterns observed in MS/MS experiments can give further clues about the molecule's structure by showing how it breaks apart.
X-ray Crystallography: For derivatives that can be grown as single crystals, X-ray crystallography is the gold standard for structural elucidation. wikipedia.orgnih.gov It provides a definitive three-dimensional model of the molecule, showing the precise position of every atom and confirming absolute stereochemistry. oup.comnih.gov This technique removes any ambiguity that may remain after analysis by NMR and MS.
| Technique | Primary Information Provided | Role in Structural Analysis |
|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Bonding connectivity (H-H, C-H, and long-range C-H). | Establishes the complete covalent framework of the new molecule. ethz.ch |
| 2D NMR (NOESY/ROESY) | Through-space proximity of protons. | Determines relative stereochemistry and conformation. mdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula. | Confirms the molecular formula and provides fragmentation data for structural clues. |
| X-ray Crystallography | Complete 3D atomic coordinates in the solid state. | Provides unambiguous proof of structure, conformation, and absolute stereochemistry. wikipedia.org |
Prospective Research Avenues and Interdisciplinary Contributions
Exploration of Novel Stereoselective Synthetic Methodologies
The precise spatial arrangement of functional groups in (1S,3R)-3-aminocyclohexan-1-ol is crucial for its utility as a chiral building block. Consequently, the development of new and efficient stereoselective synthetic routes to this and related aminocyclohexanols is a primary area of ongoing research. Current methodologies often rely on classical resolution or the reduction of prochiral precursors. Future explorations are likely to focus on more elegant and atom-economical asymmetric strategies.
One promising approach involves the diastereoselective reduction of β-enaminoketones derived from 1,3-cyclohexanediones. Research has demonstrated that the reduction of such precursors can yield both cis- and trans-3-aminocyclohexanols, with the stereochemical outcome being influenced by the choice of reducing agent and the nature of the substituent on the nitrogen atom. For instance, the reduction of β-enaminoketones with sodium in a mixture of THF and isopropyl alcohol has been shown to produce a diastereomeric mixture of amino alcohols. Further refinement of these methods, perhaps through the use of chiral catalysts or reagents, could lead to highly stereoselective syntheses of specific isomers like (1S,3R)-3-aminocyclohexan-1-ol.
Another avenue of exploration lies in biocatalysis. The asymmetric synthesis of 3-substituted cyclohexylamine (B46788) derivatives has been achieved through multi-step biocatalytic processes. polysciences.com These routes can employ enzymes such as C-C hydrolases and ω-transaminases to establish the desired stereocenters with high fidelity. polysciences.com Adapting these biocatalytic cascades to substrates that would ultimately yield (1S,3R)-3-aminocyclohexan-1-ol could provide a green and highly efficient synthetic pathway.
| Synthetic Approach | Key Features | Potential for (1S,3R)-3-aminocyclohexan-1-ol Synthesis |
| Reduction of β-enaminoketones | Utilizes readily available 1,3-cyclohexanedione (B196179) precursors. Diastereoselectivity can be influenced by reaction conditions. | High potential through the development of chiral reducing agents or catalysts to control the stereochemical outcome. |
| Biocatalytic Cascades | Employs enzymes for high stereoselectivity. Can be performed in one-pot sequences. | Promising for a sustainable and highly specific synthesis, provided suitable enzymes can be identified or engineered. |
| Asymmetric Hydrogenation | Catalytic methods for the direct synthesis of chiral primary amines are advancing. | Could be applied to a suitable prochiral enamine or imine precursor to directly generate the desired stereoisomer. |
Expansion of Catalytic Applications Beyond Traditional Domains
The inherent chirality and bifunctionality of (1S,3R)-3-aminocyclohexan-1-ol and its derivatives make them excellent candidates for use as ligands in asymmetric catalysis. While their application in this area is established, there is considerable scope for expanding their use into new and challenging catalytic transformations.
Derivatives of aminocyclohexanols have been successfully employed as ligands in catalyzed asymmetric phenyl transfer reactions to aldehydes and in the transfer hydrogenation of aryl ketones, achieving high enantiomeric excess (ee). nih.gov These successes suggest that ligands derived from (1S,3R)-3-aminocyclohexan-1-ol could be effective in a broader range of asymmetric addition and reduction reactions. The synthesis of new enantioselective catalysts based on chiral amino alcohols is an active area of research, with applications in asymmetric borane (B79455) reductions and conjugate additions of organometallic reagents to enones. nih.gov
Future research could focus on designing and synthesizing novel chiral ligands from (1S,3R)-3-aminocyclohexan-1-ol for use in transition-metal catalysis. The amino and hydroxyl groups can be readily modified to create a diverse library of ligands with varying steric and electronic properties. These ligands could find application in a variety of important organic reactions, including C-C and C-X bond-forming reactions, which are fundamental to the synthesis of complex molecules.
| Catalytic Application | Ligand Type | Potential Reaction |
| Asymmetric Transfer Hydrogenation | Chiral amino alcohol derivatives | Reduction of prochiral ketones and imines |
| Asymmetric Phenyl Transfer | Chiral amino alcohol derivatives | Addition of phenyl groups to aldehydes |
| Asymmetric Conjugate Addition | Chiral amino alcohol-based catalysts | Addition of organometallic reagents to enones |
| Asymmetric Aldol (B89426) Reactions | Prolinamide derivatives of aminocyclohexanols | Carbon-carbon bond formation |
Synergistic Research at the Interface of Organic Chemistry and Materials Science
The unique structural features of (1S,3R)-3-aminocyclohexan-1-ol hydrochloride also position it as a valuable building block at the intersection of organic chemistry and materials science. The presence of two reactive functional groups, the amine and the hydroxyl, allows for its incorporation into polymeric structures. As a bifunctional monomer, it can participate in polymerization reactions to form polyamides, polyesters, or polyurethanes. The inherent chirality of the monomer unit could be imparted to the resulting polymer, leading to the creation of chiral materials with interesting optical or recognition properties. chiralpedia.com
Chiral polymers are of significant interest for a variety of applications, including as chiral stationary phases in chromatography, for enantioselective separations, and in the development of chiroptical materials. chiralpedia.com The rigid cyclohexane (B81311) backbone of (1S,3R)-3-aminocyclohexan-1-ol could contribute to polymers with enhanced thermal stability and defined conformational preferences.
Furthermore, the principles of self-assembly, which are central to the creation of many functional biomaterials, could be applied to derivatives of (1S,3R)-3-aminocyclohexan-1-ol. nih.govbeilstein-journals.org By attaching hydrophobic and hydrophilic moieties to the aminocyclohexanol scaffold, it may be possible to design amphiphilic molecules that self-assemble into well-defined nanostructures such as micelles, vesicles, or fibers. nih.gov These self-assembled materials could have applications in areas such as drug delivery and tissue engineering. nih.gov
| Area of Materials Science | Potential Role of (1S,3R)-3-aminocyclohexan-1-ol | Potential Applications |
| Chiral Polymers | As a chiral monomer in polymerization reactions. | Chiral stationary phases, enantioselective membranes, chiroptical devices. |
| Functional Coatings | For surface modification of materials via its reactive groups. | Biocompatible coatings, surfaces with specific binding properties. |
| Self-Assembling Materials | As a scaffold for the design of amphiphilic molecules. | Drug delivery systems, hydrogels for tissue engineering. |
Predictive Modeling for Future Chemical Transformations and Applications
The development of computational tools and predictive modeling offers a powerful approach to accelerate research into the chemical transformations and applications of this compound. Machine learning, in particular, has emerged as a valuable technique for predicting the outcomes of chemical reactions, including stereoselectivity.
By training machine learning models on existing datasets of stereoselective reactions, it is possible to develop algorithms that can predict the enantiomeric excess of a reaction with a high degree of accuracy. These models can take into account various features of the reactants, catalysts, and reaction conditions to make their predictions. This approach can be used to guide the design of new stereoselective synthetic methods for (1S,3R)-3-aminocyclohexan-1-ol, as well as to predict its performance as a chiral ligand in new catalytic reactions.
Predictive modeling can also be used to explore the potential of (1S,3R)-3-aminocyclohexan-1-ol in materials science. For example, computational simulations could be used to predict the properties of polymers derived from this monomer or to model the self-assembly behavior of its derivatives. This in silico approach can help to prioritize synthetic efforts and guide the design of new materials with desired functionalities.
| Modeling Technique | Application Area | Potential Impact |
| Machine Learning | Prediction of stereoselectivity in synthesis. | Accelerated development of efficient asymmetric syntheses. |
| Machine Learning | Prediction of catalytic performance. | Rational design of new chiral ligands and catalysts. |
| Molecular Dynamics Simulations | Modeling polymer properties. | In silico design of chiral polymers with desired characteristics. |
| Coarse-Grained Simulations | Predicting self-assembly behavior. | Guiding the design of novel self-assembling materials. |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (1S,3R)-3-aminocyclohexan-1-ol hydrochloride with high enantiomeric purity?
- Answer: Stereospecific synthesis requires chiral catalysts or enantiomerically pure starting materials. For example, asymmetric hydrogenation of ketone precursors using transition-metal catalysts (e.g., Ru-BINAP complexes) can achieve high enantiomeric excess (ee). Post-synthesis, chiral HPLC or polarimetry should confirm purity . Hydrochloride formation typically involves treating the free base with HCl in anhydrous conditions to avoid racemization .
Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Answer:
- NMR Spectroscopy: H and C NMR can confirm stereochemistry (e.g., coupling constants for axial vs. equatorial substituents) and proton environments .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (151.64 g/mol for ) and fragmentation patterns .
- X-ray Crystallography: Resolves absolute configuration disputes, particularly for stereoisomers .
- Chiral Chromatography: Validates enantiomeric purity using columns like Chiralpak AD-H .
Q. What safety protocols are critical when handling this compound in the lab?
- Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if airborne particles are generated .
- Ventilation: Work in a fume hood to mitigate inhalation risks (H315, H319 hazards) .
- First Aid: Immediate flushing with water for skin/eye contact; seek medical attention for persistent irritation .
- Storage: Keep in airtight containers at 2–8°C, away from moisture to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical assignments during characterization?
- Answer: Contradictions often arise from misassigned axial/equatorial proton couplings in NMR. To resolve:
- Variable Temperature (VT) NMR: Differentiates dynamic conformational changes (e.g., chair-flip interconversions) .
- NOESY/ROESY: Identifies spatial proximity of protons to confirm stereochemistry .
- Computational Modeling: DFT calculations (e.g., Gaussian) predict NMR shifts and compare with experimental data .
- Case Study: PubChem data (InChI=1S/C6H13NO.ClH) for trans-3-amino-cyclohexanol hydrochloride shows distinct stereodescriptors (1S,3S vs. 1S,3R); cross-validate with synthetic routes and X-ray data .
Q. What methodological strategies optimize yield in multi-step syntheses involving this compound?
- Answer:
- Stepwise Monitoring: Use TLC or inline IR spectroscopy to track intermediate formation and minimize side reactions .
- Catalyst Optimization: Screen chiral ligands (e.g., Josiphos) for asymmetric steps to improve ee and reduce waste .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility during cyclization; switch to diethyl ether for hydrochloride precipitation .
- Temperature Control: Maintain −10°C during HCl addition to prevent racemization .
Q. How does the compound’s stereochemistry influence its biological or catalytic activity?
- Answer: The (1S,3R) configuration impacts receptor binding or transition-state stabilization in catalysis. For example:
- Biological Activity: In rheumatoid arthritis drug analogs, the 3R-amino group aligns with target enzyme active sites, while 1S-hydroxy enhances solubility .
- Catalytic Applications: As a chiral auxiliary, the cyclohexanol scaffold’s rigidity directs substrate orientation in asymmetric syntheses .
- Experimental Design: Compare enantiomers in bioassays or catalytic runs; use molecular docking to predict binding modes .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in literature?
- Answer: Discrepancies may stem from polymorphic forms or residual solvents.
- Reproducibility: Standardize solvent systems (e.g., HPLC-grade water vs. buffered solutions) and measure solubility via gravimetric analysis .
- Powder X-ray Diffraction (PXRD): Identify crystalline vs. amorphous forms, which differ in dissolution rates .
- Thermogravimetric Analysis (TGA): Detect hydrated forms that alter solubility profiles .
Methodological Tables
Table 1: Key Hazard Statements (H-Statements) for Safe Handling
| Hazard Code | Description | Precautionary Measures |
|---|---|---|
| H315 | Causes skin irritation | Wear nitrile gloves |
| H319 | Causes serious eye irritation | Use safety goggles |
| H335 | May cause respiratory irritation | Work in a fume hood |
Table 2: Comparison of Stereoisomer Characterization Techniques
| Technique | Strength | Limitation |
|---|---|---|
| Chiral HPLC | High resolution for ee determination | Requires expensive columns |
| X-ray Crystallography | Absolute configuration assignment | Needs single crystals |
| VT-NMR | Detects conformational dynamics | Limited to slow-exchange systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
